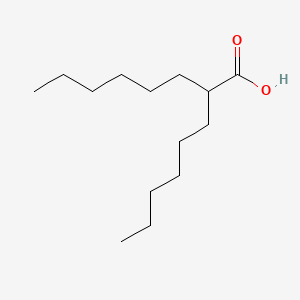
2-Hexyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyloctanoic acid is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 228.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
2-Hexyloctanoic acid is utilized in the formulation of pharmaceutical compounds, particularly in the development of lipid-based drug delivery systems. It serves as an amidating agent to suppress side-chain crystallization during the synthesis of amphiphilic macromolecules, which are crucial for creating effective drug carriers .
Case Study : In a study involving the suppression of hepatitis B virus gene expression, formulations containing this compound were employed alongside lipid nanoparticles to enhance the delivery of small interfering RNA (siRNA) therapeutics .
Material Science
In material science, this compound is explored for its role in synthesizing cationic lipids that can form liposomes and other nanocarriers. These materials are pivotal in various applications, including targeted drug delivery and gene therapy .
Table: Comparison of Lipid-Based Delivery Systems
| Property | Conventional Liposomes | Cationic Lipid Formulations |
|---|---|---|
| Charge | Neutral | Positive |
| Stability | Moderate | High |
| Drug Loading Capacity | Low | High |
| Application | General | Gene Therapy |
Environmental Science
Recent studies have highlighted the potential of this compound in environmental applications, particularly in biocontrol strategies. Its metabolic derivatives have shown promise in pest management by influencing lipid profiles in biological systems .
Case Study : Research on the Crown-of-Thorns Starfish (COTS) revealed that this compound is one of the most abundant metabolites found in its tissues and eggs. This finding opens avenues for exploiting COTS for therapeutic and cosmetic properties derived from its lipid composition .
Synthesis and Production
The synthesis of this compound can be achieved through various chemical pathways, including:
Propriétés
Numéro CAS |
60948-91-6 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-hexyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,15,16) |
Clé InChI |
SQPZLZZLAPHSPL-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCC)C(=O)O |
SMILES canonique |
CCCCCCC(CCCCCC)C(=O)O |
Key on ui other cas no. |
60948-91-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















